molecular formula C18H16O7 B14754521 Quercetin 3,5,3'-trimethyl ether

Quercetin 3,5,3'-trimethyl ether

Cat. No.: B14754521
M. Wt: 344.3 g/mol
InChI Key: VGKWUQZAFRYZOU-UHFFFAOYSA-N
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Description

Quercetin 3,5,3’-trimethyl ether is a derivative of quercetin, a naturally occurring flavonoid found in many fruits, vegetables, and grains. This compound is known for its enhanced solubility and bioavailability compared to its parent molecule, quercetin. It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quercetin 3,5,3’-trimethyl ether typically involves the methylation of quercetin. One common method is the reaction of quercetin with methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at ambient temperature. This reaction selectively methylates the hydroxyl groups at the 3, 5, and 3’ positions .

Industrial Production Methods: Industrial production of quercetin 3,5,3’-trimethyl ether may involve similar methylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as column chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Quercetin 3,5,3’-trimethyl ether undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to its parent flavonoid or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can regenerate quercetin .

Scientific Research Applications

Quercetin 3,5,3’-trimethyl ether has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of quercetin 3,5,3’-trimethyl ether involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Quercetin 3,5,3’-trimethyl ether is compared with other methylated quercetin derivatives:

    Rhamnetin (7-O-methylquercetin): Known for its anti-inflammatory properties.

    Isorhamnetin (3’-O-methylquercetin): Exhibits antioxidant and anti-cancer activities.

    Tamaraxetin (4’-O-methylquercetin): Studied for its hepatoprotective effects.

    Azaleatin (5-O-methylquercetin): Noted for its anti-ulcer properties.

Uniqueness: Quercetin 3,5,3’-trimethyl ether is unique due to its specific methylation pattern, which enhances its solubility and bioavailability, making it more effective in various applications compared to its parent compound and other methylated derivatives .

Properties

Molecular Formula

C18H16O7

Molecular Weight

344.3 g/mol

IUPAC Name

7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,5-dimethoxychromen-4-one

InChI

InChI=1S/C18H16O7/c1-22-12-6-9(4-5-11(12)20)17-18(24-3)16(21)15-13(23-2)7-10(19)8-14(15)25-17/h4-8,19-20H,1-3H3

InChI Key

VGKWUQZAFRYZOU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)OC)OC)O

Origin of Product

United States

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